

# CAS number and chemical identifiers for 5-Chloropyridine-3,4-diamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Chloropyridine-3,4-diamine

Cat. No.: B1356588

[Get Quote](#)

## 5-Chloropyridine-3,4-diamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical identifiers, properties, and synthetic considerations for **5-Chloropyridine-3,4-diamine**. This compound serves as a valuable building block in medicinal chemistry and materials science, primarily in the synthesis of heterocyclic systems.

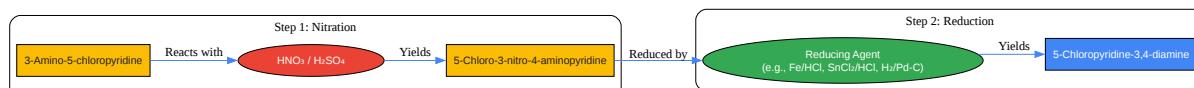
## Core Chemical Identifiers and Properties

**5-Chloropyridine-3,4-diamine** is a substituted pyridine derivative. Its key identifiers and physicochemical properties are summarized below.

| Identifier        | Value                                                                                    |
|-------------------|------------------------------------------------------------------------------------------|
| CAS Number        | 929074-42-0 <a href="#">[1]</a>                                                          |
| Molecular Formula | C <sub>5</sub> H <sub>6</sub> CIN <sub>3</sub> <a href="#">[1]</a>                       |
| Molecular Weight  | 143.57 g/mol <a href="#">[1]</a>                                                         |
| Synonyms          | 5-Chloro-3,4-diaminopyridine, 3,4-Diamino-5-chloropyridine, 5-Chloropyridine-3,4-diamine |
| Appearance        | White to off-white solid                                                                 |
| Boiling Point     | 359.1±37.0 °C (Predicted)                                                                |
| Density           | 1.447 g/cm <sup>3</sup> (Predicted)                                                      |
| pKa               | 7.05±0.24 (Predicted)                                                                    |
| Storage           | Keep in a dark place, under an inert atmosphere, at room temperature.                    |

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **5-Chloropyridine-3,4-diamine**.


| Spectroscopy        | Data                                            |
|---------------------|-------------------------------------------------|
| <sup>1</sup> H NMR  | Spectral data is available. <a href="#">[2]</a> |
| <sup>13</sup> C NMR | Spectral data is available.                     |
| IR                  | Spectral data is available. <a href="#">[2]</a> |
| Mass Spectrometry   | Spectral data is available. <a href="#">[2]</a> |

## Synthesis of 5-Chloropyridine-3,4-diamine

A common synthetic route to diamino-substituted pyridines involves a two-step process: nitration of an aminopyridine precursor followed by the reduction of the nitro group. While a specific detailed protocol for **5-Chloropyridine-3,4-diamine** is not readily available in peer-

reviewed literature, a plausible synthetic pathway can be proposed based on established methods for analogous compounds.

A potential synthetic workflow is outlined below:



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **5-Chloropyridine-3,4-diamine**.

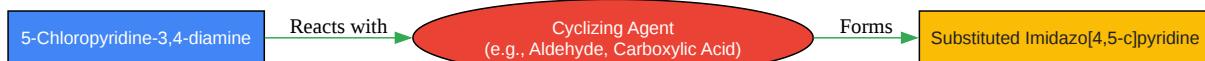
## Experimental Protocols

The following are hypothetical experimental protocols based on general procedures for nitration and nitro group reduction of pyridine derivatives. These should be adapted and optimized based on laboratory conditions and safety considerations.

### Step 1: Synthesis of 5-Chloro-3-nitro-4-aminopyridine (Hypothetical)

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
- Addition of Starting Material: Slowly add 3-Amino-5-chloropyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
- Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, maintaining the temperature below 10 °C.

- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) until a precipitate forms.
- Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).


## Step 2: Synthesis of 5-Chloropyridine-3,4-diamine (Hypothetical)

- Reaction Setup: In a round-bottom flask, suspend the crude 5-Chloro-3-nitro-4-aminopyridine in a suitable solvent such as ethanol or acetic acid.
- Reduction: Add a reducing agent. Common methods include:
  - Iron in acidic medium: Add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux with vigorous stirring.
  - Stannous chloride: Add a solution of stannous chloride in concentrated hydrochloric acid.
  - Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
- Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
- Work-up: After the reaction is complete, cool the mixture and filter to remove any solids (e.g., iron filings or catalyst). If an acidic medium was used, neutralize the filtrate with a base.
- Extraction and Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude **5-Chloropyridine-3,4-diamine** by column chromatography or recrystallization.

## Application in Heterocyclic Synthesis

**5-Chloropyridine-3,4-diamine** is a key intermediate in the synthesis of various heterocyclic compounds, particularly imidazo[4,5-c]pyridines, which are of interest in drug discovery.



[Click to download full resolution via product page](#)

Caption: Role of **5-Chloropyridine-3,4-diamine** in synthesis.

This reaction typically involves the condensation of the diamine with an aldehyde or a carboxylic acid (or its derivative) to form the imidazole ring. The choice of the cyclizing agent determines the substituent at the 2-position of the resulting imidazo[4,5-c]pyridine ring system, allowing for the generation of diverse chemical libraries for biological screening.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Chloro-3,4-diaminopyridine | 929074-42-0 [chemicalbook.com]
- 2. 5-Chloro-3,4-diaminopyridine(929074-42-0) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [CAS number and chemical identifiers for 5-Chloropyridine-3,4-diamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1356588#cas-number-and-chemical-identifiers-for-5-chloropyridine-3-4-diamine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)